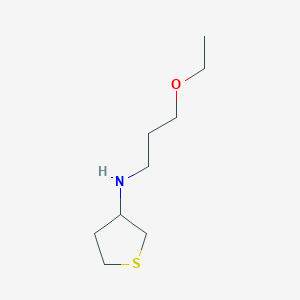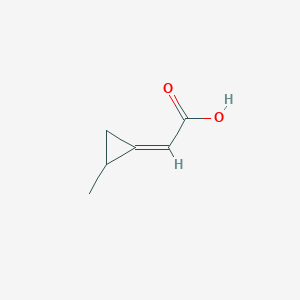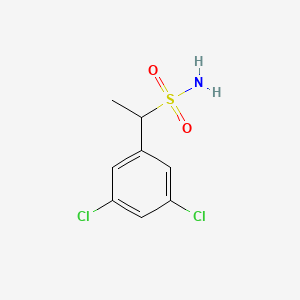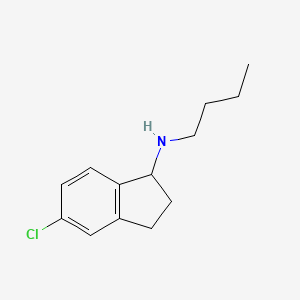![molecular formula C7H13N B13248471 (1R,6S)-Bicyclo[4.1.0]heptan-2-amine](/img/structure/B13248471.png)
(1R,6S)-Bicyclo[4.1.0]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-Bicyclo[410]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) or gold (I). The reaction conditions often include the use of specific ligands and solvents to facilitate the cycloisomerization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications. The choice of catalysts, ligands, and reaction conditions would be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-Bicyclo[4.1.0]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
(1R,6S)-Bicyclo[4.1.0]heptan-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Cyclopropylamines: These compounds contain a cyclopropane ring and an amine group, similar to (1R,6S)-Bicyclo[4.1.0]heptan-2-amine, but with different overall structures and properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclopropane and a cyclohexane ring. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,6S)-bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1 |
InChI Key |
WPUVOLWCVQYEPT-GFCOJPQKSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@H]2C(C1)N |
Canonical SMILES |
C1CC2CC2C(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)


![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)





